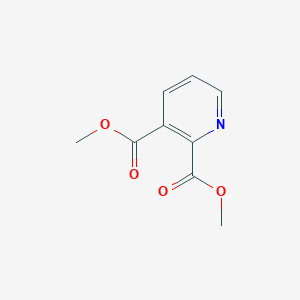

2,3-Pyridinedicarboxylic acid dimethyl ester

描述

2,3-Pyridinedicarboxylic acid dimethyl ester (CAS: 605-38-9), also known as dimethyl quinolinate, is a pyridine derivative with two methyl ester groups at the 2- and 3-positions of the pyridine ring. Its molecular formula is C₉H₉NO₄, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The compound is structurally characterized by a planar pyridine ring with ester functionalities that influence its reactivity, solubility, and applications.

属性

IUPAC Name |

dimethyl pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIBCYHQZTFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209234 | |

| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-38-9 | |

| Record name | 2,3-Dimethyl 2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl quinolinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(METHOXYCARBONYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Pharmacokinetics

172), density (12±01 g/cm3), and boiling point (2623±200 °C at 760 mmHg) can influence its pharmacokinetic behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl pyridine-2,3-dicarboxylate. For instance, the compound’s stability can be affected by temperature and light exposure. It is recommended to store the compound in a cool place, with the container kept tightly closed in a dry and well-ventilated place.

生物活性

Overview

2,3-Pyridinedicarboxylic acid dimethyl ester, also known as dimethyl pyridine-2,3-dicarboxylate (CAS Number: 605-38-9), is a significant organic compound with a molecular formula of C10H10N2O4. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves its role as an intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors. These inhibitors are crucial for disrupting metabolic pathways in target organisms by inhibiting key enzymes involved in amino acid biosynthesis. The compound has also been shown to interact with enzymes that are part of the pyridine nucleotide cycle, influencing the activity of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) dependent enzymes .

Biochemical Interactions

Research indicates that this compound can modulate cell signaling pathways and gene expression, thus affecting cellular metabolism. It has been observed to influence oxidative stress responses and energy metabolism within cells .

Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing potential against various bacterial strains. This activity is attributed to its ability to disrupt cellular processes in microorganisms .

Enzyme Inhibition

As a potential inhibitor of histone demethylases such as JMJD2E, this compound has been identified as a selective inhibitor with implications for cancer therapy. By inhibiting these demethylases, the compound may alter gene expression patterns associated with tumor progression .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit JMJD2E with varying potency based on structural modifications. For instance, specific substitutions at the C-3 position of the pyridine ring enhance inhibitory activity against JMJD2E while maintaining selectivity over other related enzymes like PHD2 .

| Compound | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|

| Unsubstituted | 45 | Low | Baseline activity |

| Methoxy-substituted | 10 | High | Significant potency increase |

| Fluoro-substituted | 15 | Moderate | Effective but less than methoxy |

Dosage Effects in Animal Models

Animal model studies indicate that dosage significantly influences the biological effects of this compound. Low doses enhance metabolic activity and cellular function, while high doses can lead to toxic effects such as oxidative stress and mitochondrial dysfunction .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetics of this compound suggest good absorption characteristics due to its relatively small molecular size. It is transported within cells via specific transporters and can accumulate in organelles such as mitochondria where it exerts its effects on metabolism.

Stability

The stability of this compound under inert atmospheric conditions at room temperature allows for prolonged biological activity without significant degradation .

科学研究应用

Chemical Applications

Synthesis Intermediate

2,3-Pyridinedicarboxylic acid dimethyl ester serves as a critical intermediate in the synthesis of various organic compounds. It is particularly important in the production of pharmaceuticals and agrochemicals. The compound can be transformed into other derivatives through processes such as oxidation and reduction, making it versatile for synthetic applications.

| Reaction Type | Product |

|---|---|

| Oxidation | 2,3-Pyridinedicarboxylic acid |

| Reduction | Dimethyl alcohol derivative |

| Substitution | 5-Bromomethyl derivative |

Biological Applications

Antimicrobial and Antiviral Properties

Recent studies have highlighted the potential biological activities of this compound. Research indicates that it may exhibit antibacterial, antifungal, and antiviral properties. For instance, derivatives of this compound have shown promising activity against certain cancer cell lines, suggesting its potential role in drug development.

Neuroprotective Effects

Due to its structural relation to quinolinic acid, which is involved in neurotransmission, this compound has been evaluated for its neuroprotective properties. Studies indicate that it may interact with specific receptors or enzymes involved in metabolic pathways, modulating neurotransmitter levels effectively .

Industrial Applications

Herbicide Production

One of the significant industrial applications of this compound is in the formulation of herbicides. It is particularly utilized in the synthesis of imidazolinone-based herbicides, which are known for their effectiveness in controlling a wide range of weeds .

Material Science Applications

Development of New Materials

The unique properties of this compound allow it to form hydrogen bonds and coordinate with metal ions. This has led to its exploration in material science for developing new functionalities such as organic light-emitting diodes (OLEDs) and sensors.

Case Studies

-

Biological Activity Study

- A study published in the European Journal of Medicinal Chemistry investigated various derivatives of this compound for their bioactivity against cancer cell lines. Results showed significant inhibition rates compared to control groups.

- Synthesis Methodology

相似化合物的比较

Positional Isomers of Pyridinedicarboxylic Acid Esters

Pyridinedicarboxylic acid esters differ in the positions of their ester groups, leading to distinct physicochemical and biological properties. Key isomers include:

Key Findings :

- Reactivity : The 2,3-isomer’s ester groups are adjacent, making it more reactive in nucleophilic substitutions compared to the 3,5-isomer .

- Lipophilicity : Positional differences affect logP values. For example, the dibutyl ester analog (CAS: 55470-81-0) has a higher logP (3.6) due to longer alkyl chains, while dimethyl esters generally exhibit lower lipophilicity .

Ester Chain Length Variations

Variations in ester chain length significantly alter solubility and biological activity:

Key Findings :

Substituted Derivatives

Additional substituents on the pyridine ring modulate biological and chemical behavior:

准备方法

Reaction Mechanism and Optimization

The most advanced synthesis route involves a one-pot cyclization of propargylamine (I) and diethyl butynedioate (II) in ethanol, catalyzed by hydrogen peroxide (H₂O₂). This method forms the pyridine ring via a [3+3] cycloaddition mechanism, followed by oxidation.

Reaction Conditions :

-

Temperature : 60–70°C (optimal at 65°C)

-

Time : 11–13 hours (peak yield at 12 hours)

-

Molar Ratio : Propargylamine : Diethyl butynedioate : H₂O₂ = 1 : 1 : 1.5

-

Solvent : Ethanol (100–150 mL per 0.2 mmol of diethyl butynedioate)

Purification :

Post-reaction, ethanol is recovered via distillation. The crude product is extracted with ethyl acetate, washed with water and brine, and distilled under reduced pressure (6 mmHg) to isolate the ester.

Yield and Characterization :

Advantages and Limitations

This method prioritizes green chemistry principles by using H₂O₂, a non-toxic oxidant, and ethanol, a renewable solvent. However, scalability may require optimization of distillation steps for industrial applications.

Traditional Synthesis Routes

α-Halo-β-Ketoester Condensation

Early patents describe the reaction of α-halo-β-ketoesters (e.g., ethyl 2-chloroacetoacetate) with α,β-unsaturated aldehydes (e.g., acrolein) in the presence of ammonium acetate. The mechanism proceeds through enamine formation and subsequent cyclization.

Typical Conditions :

-

Temperature : 80–100°C

-

Catalyst : Ammonium salts (e.g., NH₄OAc)

-

Solvent : Toluene or xylene

Yield : 50–65%, limited by competing side reactions such as polymerization of unsaturated aldehydes.

Dialkyl N-Hydroxyaspartate Route

Another approach reacts dialkyl N-hydroxyaspartate with ketones (e.g., 2-ethacrolein) under acidic conditions. This method forms the pyridine core via dehydration and intramolecular cyclization.

Challenges :

-

High production costs due to expensive starting materials.

-

Multi-step purification required to isolate the diester from byproducts.

Industrial-Scale Production Considerations

Hydrolysis and Anhydride Formation

For downstream applications, pyridine-2,3-dicarboxylate diesters are hydrolyzed to diacids and converted to cyclic anhydrides. A patented process involves:

-

Alkaline Hydrolysis : Diester → Diacid (NaOH, H₂O, 80°C).

-

Anhydride Formation : Diacid + Acetic anhydride → Cyclic anhydride (reflux, 120°C).

Yield : 88% for anhydride formation under optimized conditions.

常见问题

Q. What are the recommended safety protocols for handling 2,3-Pyridinedicarboxylic acid dimethyl ester in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified N95 mask) is required if ventilation is inadequate .

- Handling: Work in a fume hood to minimize inhalation exposure. Avoid contact with skin, eyes, or clothing. Use closed systems for transferring bulk material.

- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Ensure containers are tightly sealed and labeled with hazard warnings .

- Emergency Measures: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 20 minutes and seek medical attention. Use water spray, dry chemical, or CO₂ to extinguish fires involving the compound .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Esterification of Pyridinedicarboxylic Acid: React pyridine-2,3-dicarboxylic acid with excess methanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl). Reflux for 6–12 hours, followed by neutralization and purification via recrystallization or column chromatography .

- Transesterification: Substitute higher esters (e.g., trimethylsilyl derivatives) with methanol under basic conditions. Monitor reaction progress using TLC or HPLC .

- Microwave-Assisted Synthesis: Reduce reaction time by employing microwave irradiation (e.g., 100°C, 30 minutes) with similar yields to traditional methods .

Q. What analytical techniques are essential for confirming the purity of this compound?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%). Compare retention times with certified standards .

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ 3.9 ppm for methyl ester groups) and FT-IR (C=O stretch at ~1720 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 212.08 (calculated for C₉H₉NO₄) .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

- Process Safety: Conduct small-scale calorimetry (e.g., DSC/TGA) to identify exothermic peaks and optimize temperature control. Use inert gas purging (N₂/Ar) to prevent oxidative side reactions .

- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect methanol distillate for reuse or safe disposal .

- Scaling Strategies: Implement continuous flow reactors to enhance heat transfer and reduce batch variability. Monitor reaction parameters in real-time using in-line FTIR .

Q. What are the critical parameters to monitor during storage to prevent degradation of this compound?

Methodological Answer:

- Environmental Controls: Maintain storage temperature below 25°C and humidity <40%. Use desiccants (e.g., silica gel) in containers to prevent hydrolysis .

- Light Sensitivity: Store in amber glass bottles or opaque HDPE containers to avoid photodegradation.

- Stability Testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Significant degradation (>5%) indicates inadequate storage conditions .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian). Discrepancies in chemical shifts may arise from solvent effects or tautomerism .

- Isotopic Labeling: Synthesize deuterated analogs to assign ambiguous proton signals. For example, deuterating the methyl ester groups simplifies splitting patterns in ¹H NMR .

- Crystallography: Obtain single-crystal X-ray structures to confirm substituent positions and resolve stereochemical ambiguities .

Q. What strategies optimize reaction yields in esterification of pyridinedicarboxylic acid derivatives?

Methodological Answer:

- Catalyst Screening: Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., Ti(OiPr)₄). Lewis acids often improve selectivity in sterically hindered esters .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of the dicarboxylic acid. Add molecular sieves to shift equilibrium by absorbing water .

- Molar Ratios: Employ a 3:1 molar excess of methanol to ensure complete conversion. Monitor by quenching aliquots and titrating residual acid .

Q. How do electron-withdrawing substituents on the pyridine ring influence the electrochemical properties of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV): Introduce substituents (e.g., -NO₂ or -Cl) at the 4-position to study redox behavior. Electron-withdrawing groups typically lower reduction potentials by stabilizing the LUMO .

- DFT Calculations: Compare HOMO/LUMO energies of substituted derivatives. Correlate computational results with experimental CV data to validate electronic effects .

- Applications: Tuned derivatives may serve as ligands in catalysis or precursors for conductive polymers .

Q. What methodological challenges arise in stability studies of this compound under physiological conditions?

Methodological Answer:

- Hydrolysis Kinetics: Simulate physiological pH (7.4) and monitor ester hydrolysis via LC-MS. Use pseudo-first-order kinetics to calculate half-life (t₁/₂). Buffered solutions may require ion-pairing agents to retain hydrolyzed products on HPLC columns .

- Metabolite Identification: Incubate the compound with liver microsomes (e.g., human S9 fraction) and profile metabolites using UPLC-QTOF. Compare fragmentation patterns with reference libraries .

- Temperature Effects: Conduct Arrhenius studies (4–40°C) to predict shelf-life in biological matrices. Activation energy (Eₐ) >25 kJ/mol suggests thermal instability .

Q. How can this compound be utilized as a monomer in high-performance polymer synthesis?

Methodological Answer:

- Polycondensation Reactions: React with diamines (e.g., 3,3'-diaminobenzidine) to form polyimide precursors. Optimize stoichiometry and curing temperatures (e.g., 250–300°C) to achieve high glass transition temperatures (Tg > 300°C) .

- Cross-Linking Agents: Incorporate into epoxy resins to enhance thermal stability. Use DSC to monitor curing kinetics and TGA to assess decomposition onset (>400°C) .

- Characterization: Evaluate polymer properties via GPC (Mw > 50 kDa), DMA (storage modulus), and tensile testing. Pyridine rings contribute to rigidity and flame retardancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。